2,4-Dichloro-1-(4-phenylphenyl)benzene

Vue d'ensemble

Description

2,4-Dichloro-1-(4-phenylphenyl)benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. This compound is characterized by the presence of two chlorine atoms and a biphenyl group attached to a benzene ring. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(4-phenylphenyl)benzene typically involves the chlorination of biphenyl compounds. One common method includes the reaction of biphenyl with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dichloro-1-(4-phenylphenyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of biphenyl derivatives with fewer chlorine atoms.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

The major products formed from these reactions include various substituted biphenyls, quinones, and partially dechlorinated biphenyl derivatives.

Applications De Recherche Scientifique

2,4-Dichloro-1-(4-phenylphenyl)benzene has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the manufacture of pesticides and other agrochemicals.

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-1-(4-phenylphenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Dichlorobenzene: A simpler chlorinated benzene derivative with two chlorine atoms on a single benzene ring.

2,4-Dichlorobiphenyl: A biphenyl derivative with two chlorine atoms at the 2 and 4 positions.

4-Phenylphenol: A biphenyl compound with a hydroxyl group instead of chlorine atoms.

Uniqueness

2,4-Dichloro-1-(4-phenylphenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Activité Biologique

2,4-Dichloro-1-(4-phenylphenyl)benzene is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

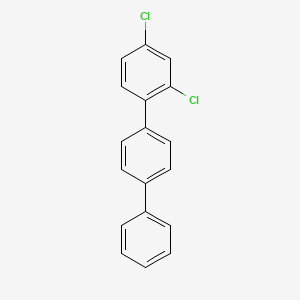

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHCl

- Molecular Weight : 255.11 g/mol

The compound features two chlorine atoms attached to a benzene ring, which is further substituted with a phenyl group. This structure contributes to its lipophilicity and potential interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The following mechanisms have been proposed:

- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, leading to alterations in cellular responses.

- Enzyme Interaction : It has been suggested that this compound can interact with enzymes involved in metabolic processes, potentially disrupting normal cellular functions .

Biological Effects

Research indicates that this compound exhibits several biological activities:

Cytotoxicity

Studies have demonstrated that the compound possesses cytotoxic properties against various cancer cell lines. For instance, it was shown to induce apoptosis in specific cancer types through the activation of caspases and modulation of Bcl-2 family proteins.

Endocrine Disruption

As a chlorinated aromatic compound, it may act as an endocrine disruptor. Evidence suggests that it can interfere with hormonal signaling pathways, particularly those involving estrogen receptors .

Case Studies and Research Findings

| Study | Model Organism | Concentration | Observations |

|---|---|---|---|

| Kano et al. (2012) | Fischer 344 Rats | 0, 750, 1500, 3000 ppm | Increased incidence of renal cell adenomas at high doses. |

| IARC Monographs (2016) | Male and Female Mice | 6000 ppm | Significant increase in hepatocellular adenoma incidence. |

| Figueroa-Valverde et al. (2023) | Isolated Rat Heart | N/A | Altered perfusion pressure and coronary resistance observed. |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that the compound has moderate bioavailability due to its lipophilic nature. Further studies are warranted to elucidate its pharmacokinetic profile.

Propriétés

IUPAC Name |

2,4-dichloro-1-(4-phenylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2/c19-16-10-11-17(18(20)12-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMJLPTYAPEAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977164 | |

| Record name | 1~2~,1~4~-Dichloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61576-83-8 | |

| Record name | 2,4-Dichloro-1-(4-phenylphenyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061576838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1~2~,1~4~-Dichloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.